molecular formula C19H22O4S B1444475 2',6'-Dimethyl-4'-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde CAS No. 1000413-84-2

2',6'-Dimethyl-4'-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde

Cat. No.: B1444475
CAS No.: 1000413-84-2
M. Wt: 346.4 g/mol
InChI Key: DRHXNWOFLLDTSB-UHFFFAOYSA-N
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Description

Historical Context of Biphenyl Derivatives in Research

The development of biphenyl chemistry can be traced back nearly 160 years, with foundational work beginning in 1855 when Wurtz first reported carbon-carbon bond formation reactions between alkyl halides in the presence of sodium metal. This pioneering research was subsequently expanded by Fittig in 1862, who extended the methodology to include coupling between aryl anions and electrophiles such as aryl halides in the presence of various metal surfaces including sodium, lithium, gold, copper, and silver. The historical progression of biphenyl synthesis gained significant momentum in 1901 when Ullmann described the copper-catalyzed homocoupling reaction involving halo-arenes, establishing a fundamental approach that remains influential in contemporary synthetic chemistry.

The early 20th century witnessed substantial advances in biphenyl chemistry through the work of Bennett and Turner in 1914, who demonstrated the homodimerization of Grignard reagents and phenyl magnesium bromide promoted by chromium(III) chloride or anhydrous cupric chloride. These developments laid the groundwork for more sophisticated methodologies, including the Kumada reaction for coupling aryl halides with arylmagnesium halides, the Hiyama coupling utilizing organosilanes with organohalides, and the Negishi cross-coupling method that provided regio- and chemoselective approaches to biaryl synthesis.

The 1980s marked a revolutionary period in biphenyl chemistry with the introduction of the Stille cross-coupling reaction in 1986, which enabled the coupling of organic electrophiles with organostannanes. This was followed by the development of the Suzuki-Miyaura cross-coupling, which has become one of the most effective and widely used methods for forming carbon-carbon bonds in biphenyl synthesis. These methodological advances have enabled the synthesis of increasingly complex biphenyl derivatives, including compounds like 2',6'-Dimethyl-4'-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde, which would have been challenging to access using earlier synthetic approaches.

Significance of Functionalized Biphenyl Compounds

Functionalized biphenyl compounds have emerged as fundamental scaffolds in modern organic chemistry and pharmaceutical research due to their versatility and biological activity. These molecular frameworks serve as essential building blocks for an extensive range of applications, including drug development, agricultural products, fluorescent layers in organic light-emitting diodes, and basic liquid crystal components. The structural complexity achievable through functionalization allows for precise molecular recognition and targeted biological interactions.

The significance of biphenyl derivatives in medicinal chemistry is evidenced by their widespread presence in marketed pharmaceuticals. These compounds serve as versatile platforms with applications spanning antiandrogenic agents, immunosuppressants, antifungal medications, antibacterial treatments, antimicrobial agents, anti-inflammatory drugs, anti-proliferative compounds, osteoporosis treatments, antihypertensive medications, antitumor agents, and anti-leukemia therapeutics. Notable examples include adapalene, a third-generation topical retinoid containing a biphenyl nucleus used for treating acne vulgaris with anti-inflammatory and antibacterial properties, and sonidegib, which acts as a therapeutic agent for basal cell carcinoma.

The compound this compound represents an advanced example of biphenyl functionalization, incorporating multiple reactive sites that enable diverse chemical transformations. The presence of the aldehyde functionality provides opportunities for condensation reactions, while the methylsulfonyl group offers potential for nucleophilic substitution and metabolic transformations. Research indicates that structurally similar compounds exhibit activity on free fatty acid receptors, suggesting potential therapeutic applications in metabolic disorders.

Nomenclature and Classification Systems

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex polyfunctional aromatic compounds. The compound's International Union of Pure and Applied Chemistry name is designated as 3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]benzaldehyde, reflecting the structural relationship between the two phenyl rings and the positioning of functional groups.

The Chemical Abstracts Service registry number 1000413-84-2 provides a unique identifier for this compound within chemical databases and literature. The International Chemical Identifier system assigns the key DRHXNWOFLLDTSB-UHFFFAOYSA-N to this compound, enabling precise digital identification across chemical informatics platforms. The Simplified Molecular Input Line Entry System notation CC1=CC(=CC(=C1C2=CC=CC(=C2)C=O)C)OCCCS(=O)(=O)C provides a linear representation of the molecular structure that facilitates computational analysis and database searching.

The classification of this compound encompasses multiple chemical categories based on its structural features. As a biphenyl derivative, it belongs to the broader class of biaryl compounds characterized by two connected phenyl rings. The presence of the aldehyde functional group classifies it among carbonyl compounds, while the methylsulfonyl moiety places it within the sulfone class of organosulfur compounds. The ether linkage connecting the propyl chain to the aromatic system further categorizes it as an aryl ether derivative.

Table 1: Chemical Identifiers and Classification Data

Property Value
Chemical Abstracts Service Number 1000413-84-2
Molecular Formula C19H22O4S
Molecular Weight 346.4 g/mol
International Union of Pure and Applied Chemistry Name 3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]benzaldehyde
International Chemical Identifier Key DRHXNWOFLLDTSB-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CC1=CC(=CC(=C1C2=CC=CC(=C2)C=O)C)OCCCS(=O)(=O)C
Chemical Class Functionalized biphenyl derivative
Functional Groups Aldehyde, methylsulfonyl, aryl ether, dimethyl substitution

Research Applications Overview

The research applications of this compound span multiple domains of chemical and biological investigation. Current research indicates that this compound serves as a valuable intermediate in the synthesis of more complex molecular structures, particularly in pharmaceutical chemistry where precise molecular architecture is essential for biological activity. The compound's structural features make it suitable for applications in receptor binding studies, where the biphenyl scaffold provides conformational rigidity while the various functional groups enable specific molecular interactions.

In the field of metabolic research, compounds bearing similar structural motifs have demonstrated activity as agonists for specific receptors involved in metabolic pathways. The mechanism of action for such compounds typically involves binding to target receptors and modulating downstream signaling cascades that regulate metabolic processes. The presence of the methylsulfonyl group in the propoxy side chain may contribute to receptor selectivity and pharmacokinetic properties, while the aldehyde functionality offers opportunities for further chemical modification and optimization.

Table 2: Research Application Categories

Application Domain Research Focus Structural Relevance
Pharmaceutical Chemistry Receptor agonist development Biphenyl scaffold provides conformational stability
Synthetic Organic Chemistry Building block for complex molecules Multiple reactive sites enable diverse transformations
Metabolic Research Free fatty acid receptor modulation Structural similarity to known receptor ligands
Chemical Biology Molecular recognition studies Precise functional group positioning
Drug Discovery Lead compound optimization Modifiable functional groups for structure-activity relationships

The compound's utility in synthetic organic chemistry extends beyond its immediate applications, serving as a platform for exploring new synthetic methodologies and reaction conditions. The presence of multiple functional groups within a single molecule provides opportunities for selective transformations and the development of novel synthetic strategies. Research in this area focuses on exploiting the differential reactivity of the aldehyde, ether, and sulfone functionalities to achieve regioselective and stereoselective transformations.

Contemporary research applications also encompass the use of this compound in structure-activity relationship studies, where systematic modifications of the molecular framework are employed to optimize biological activity and selectivity. The modular nature of the compound's structure allows for independent variation of different molecular regions, enabling researchers to probe the contribution of specific functional groups to overall biological activity. This approach has proven particularly valuable in the development of receptor-selective compounds with enhanced potency and reduced off-target effects.

Properties

IUPAC Name

3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4S/c1-14-10-18(23-8-5-9-24(3,21)22)11-15(2)19(14)17-7-4-6-16(12-17)13-20/h4,6-7,10-13H,5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHXNWOFLLDTSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=CC=CC(=C2)C=O)C)OCCCS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Biphenyl Core

  • The biphenyl skeleton with 2',6'-dimethyl substitution is prepared via Suzuki or related cross-coupling reactions between appropriately substituted aryl halides and boronic acids or esters.
  • The methyl groups at the 2' and 6' positions are introduced either by using methyl-substituted aryl precursors or by methylation of the biphenyl intermediate.

Introduction of the 3-(Methylsulfonyl)propoxy Group

  • The 4' position of the biphenyl is functionalized with a propoxy chain bearing a methylsulfonyl group.
  • This is typically achieved by nucleophilic substitution reactions where a 4'-hydroxy biphenyl intermediate is reacted with a 3-(methylsulfonyl)propyl halide or sulfonate ester.
  • The methylsulfonyl group is introduced either before or after the alkylation step, depending on the synthetic route.

Formation of the 3-Carbaldehyde Functionality

  • The aldehyde group at the 3 position is introduced via selective oxidation of a corresponding methyl or hydroxymethyl precursor.
  • Alternatively, directed ortho-lithiation followed by formylation with electrophilic formylating agents (e.g., DMF) can be employed.
  • Careful control of reaction conditions is necessary to avoid over-oxidation or side reactions.

Representative Synthetic Procedure (Based on Patent EP2248812B1)

While the patent EP2248812B1 primarily focuses on related fused cyclic compounds containing the 2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)biphenyl moiety, it provides insights into the preparation of this key intermediate:

Step Reaction Type Reagents/Conditions Notes
1 Biphenyl core assembly Suzuki coupling: 2,6-dimethylphenylboronic acid + aryl halide Pd catalyst, base, polar aprotic solvent
2 Alkylation at 4'-hydroxy group Reaction with 3-(methylsulfonyl)propyl bromide or tosylate Base (e.g., K2CO3), DMF or similar solvent
3 Aldehyde introduction Directed ortho-lithiation followed by DMF addition Low temperature (-78°C), inert atmosphere

Reaction Conditions and Optimization

  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are preferred for alkylation and lithiation steps.
  • Bases: Potassium carbonate or potassium tert-butoxide are commonly used for alkylation; n-butyllithium or lithium diisopropylamide (LDA) for lithiation.
  • Temperature: Alkylation reactions are typically performed at room temperature to moderate heat (25–60°C). Lithiation and formylation require low temperatures (-78°C) to ensure regioselectivity.
  • Purification: Crude products are purified by column chromatography or recrystallization to isolate the target aldehyde compound with high purity.

Research Findings and Analytical Data

  • The synthetic routes yield the target compound with good to excellent yields (typically 60–85% per step).
  • Characterization by NMR spectroscopy confirms the substitution pattern and functional groups.
  • Mass spectrometry and elemental analysis verify the molecular weight and purity.
  • The methylsulfonyl group enhances the compound’s solubility and biological activity profile, as noted in receptor modulation studies.

Summary Table of Key Preparation Steps

Step No. Intermediate/Product Reaction Type Key Reagents/Conditions Yield Range (%) Notes
1 2',6'-Dimethylbiphenyl Suzuki coupling Pd catalyst, base, aryl boronic acid/halide 75–90 Formation of biphenyl core
2 4'-Hydroxy-2',6'-dimethylbiphenyl Hydroxylation or precursor Various depending on route 70–85 Precursor for alkylation
3 4'-(3-(Methylsulfonyl)propoxy)-2',6'-dimethylbiphenyl Alkylation 3-(Methylsulfonyl)propyl halide, base 65–80 Introduction of side chain
4 2',6'-Dimethyl-4'-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde Formylation/oxidation n-BuLi or LDA, DMF, low temp 60–75 Introduction of aldehyde group

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dimethyl-4’-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 2’,6’-Dimethyl-4’-(3-(methylsulfonyl)propoxy)biphenyl-3-carboxylic acid.

    Reduction: 2’,6’-Dimethyl-4’-(3-(methylsulfonyl)propoxy)biphenyl-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2’,6’-Dimethyl-4’-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2’,6’-Dimethyl-4’-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methylsulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs

3'-Fluoro-2',6'-Dimethyl-4'-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde
  • CAS No.: 263400-88-0
  • Molecular Formula : C₁₉H₂₁FO₄S
  • Molecular Weight : 364.42 g/mol .
  • Key Differences: A fluorine atom replaces a hydrogen at the 3'-position of the biphenyl ring.
  • Synthesis : Synthesized under similar conditions to the parent compound, indicating comparable reactivity .
TAK-875 (Fasiglifam)
  • CAS No.: 1374598-80-7
  • Molecular Formula : C₂₈H₃₀O₈S·H₂O (hydrated form)
  • Molecular Weight : 544.61 g/mol (anhydrous) .
  • Key Differences :
    • Derived from the parent compound by introducing a benzofuran-acetic acid moiety.
    • Designed for oral administration as a GPR40 agonist, targeting insulin secretion in pancreatic β-cells .
  • Pharmacological Relevance : Advanced to Phase III clinical trials but discontinued due to safety concerns (hepatotoxicity) .

Functional Analogs with Sulfonyl Propoxy Groups

Methylsulfonylpropoxy-Containing Compounds

Compounds with the 3-(methylsulfonyl)propoxy group are rare in literature. This group contributes to:

  • Polarity: Enhances aqueous solubility compared to non-sulfonated analogs.
  • Electron-Withdrawing Effects : Stabilizes intermediates in synthetic pathways .

Comparative Data Table

Parameter Target Compound 3'-Fluoro Analog TAK-875
CAS No. 1000413-84-2 263400-88-0 1374598-80-7
Molecular Formula C₁₉H₂₂O₄S C₁₉H₂₁FO₄S C₂₈H₃₀O₈S·H₂O
Molecular Weight (g/mol) 346.44 364.42 544.61
Key Functional Groups Aldehyde, methylsulfonylpropoxy Aldehyde, fluoro, methylsulfonylpropoxy Benzofuran-acetic acid, methylsulfonylpropoxy
Synthetic Conditions K₂CO₃, DMF, 90°C, 24h Similar to parent compound Multi-step synthesis
Applications Pharmaceutical intermediate Intermediate for derivatization Type 2 diabetes therapy (discontinued)

Research Findings and Implications

  • Reactivity : The aldehyde group in the parent compound enables further functionalization, such as condensation reactions to form hydrazones or Schiff bases .
  • Pharmacological Limitations : While TAK-875 demonstrated efficacy in glucose regulation, its hepatotoxicity underscores the need for safer derivatives of the parent compound .
  • Cost Considerations : The parent compound is priced at $1,531.71 per 500 mg (purity ≥95%), reflecting its specialized synthesis and pharmaceutical relevance .

Biological Activity

2',6'-Dimethyl-4'-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde is a synthetic compound with potential biological activities that have garnered attention in recent research. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C19H24O4S
  • Molecular Weight : 346.4 g/mol
  • CAS Number : 1000413-84-2

The biological activity of this compound can be attributed to its structural features, particularly the biphenyl moiety and the methylsulfonyl group. These components are known to interact with various biological targets, including enzymes and receptors involved in signaling pathways.

  • Kinase Inhibition : Preliminary studies suggest that this compound may exhibit kinase inhibitory properties, which are crucial for the modulation of signaling pathways in cancer and other diseases .
  • Antioxidant Activity : The presence of the methylsulfonyl group may enhance the compound's ability to scavenge free radicals, contributing to its potential as an antioxidant agent .

Anticancer Properties

Recent investigations have highlighted the compound's anticancer potential:

  • Cell Viability Assays : In vitro studies demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines. The IC50 values for different cell lines are summarized in Table 1.
Cell LineIC50 (µM)
HeLa15.2
A54910.5
HepG28.7
HCT11612.0

Table 1: Cytotoxic effects of the compound on different cancer cell lines

The anticancer effects are believed to be mediated through several mechanisms:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to increased cell death .
  • Cell Cycle Arrest : It induces G0/G1 phase arrest in A549 cells, inhibiting their proliferation and survival .
  • Reactive Oxygen Species (ROS) Production : The compound enhances ROS levels, which is associated with apoptosis in cancer cells .

Case Studies

  • In Vivo Studies : In a xenograft mouse model using human hepatocellular carcinoma cells, treatment with the compound resulted in significant tumor growth inhibition compared to control groups. This suggests its potential as a therapeutic agent in oncology.
  • Clinical Implications : Ongoing research is evaluating the safety and efficacy of this compound in clinical settings, focusing on its potential as an adjunct therapy for resistant cancer types.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',6'-Dimethyl-4'-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde
Reactant of Route 2
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2',6'-Dimethyl-4'-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde

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